molecular formula C9H19ClN2O2 B6093943 1-cyclopentyl-2-piperazinone hydrochloride hydrate

1-cyclopentyl-2-piperazinone hydrochloride hydrate

Cat. No.: B6093943
M. Wt: 222.71 g/mol
InChI Key: GQHSHTAVTJNBGS-UHFFFAOYSA-N
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Description

1-cyclopentyl-2-piperazinone hydrochloride hydrate is a chemical compound that belongs to the class of piperazinones. Piperazinones are known for their diverse pharmacological properties and are often used in medicinal chemistry. This compound, in particular, features a cyclopentyl group attached to the piperazinone ring, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-cyclopentylpiperazin-2-one;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH.H2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;;/h8,10H,1-7H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHSHTAVTJNBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2=O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-2-piperazinone hydrochloride hydrate typically involves the following steps:

    Formation of the Piperazinone Ring: The piperazinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with ethylenediamine under acidic conditions to form the piperazinone core.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions. For instance, the piperazinone can be reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-2-piperazinone hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperazinone ring.

    Reduction: Alcohol derivatives of the piperazinone.

    Substitution: Alkylated or arylated piperazinone derivatives.

Scientific Research Applications

1-cyclopentyl-2-piperazinone hydrochloride hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an anxiolytic or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2-piperazinone hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-2-piperazinone hydrochloride hydrate
  • 1-phenyl-2-piperazinone hydrochloride hydrate
  • 1-benzyl-2-piperazinone hydrochloride hydrate

Comparison

1-cyclopentyl-2-piperazinone hydrochloride hydrate is unique due to the presence of the cyclopentyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and solubility profiles, making it a distinct candidate for various applications.

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